4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
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Overview
Description
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is a chemical compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound is often used in scientific research due to its ability to penetrate cells and its neuroprotective properties .
Mechanism of Action
Target of Action
The primary target of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell volume, and membrane potential .
Mode of Action
This compound acts as a selective TRPM4 blocker . It inhibits the currents mediated by TRPM4, thereby modulating the ion channel’s activity .
Biochemical Pathways
It is known that trpm4 plays a role in various physiological processes, including immune response, insulin secretion, and cardiac function . By blocking TRPM4, this compound could potentially influence these pathways.
Result of Action
By blocking TRPM4, this compound can influence cellular calcium homeostasis and membrane potential . This could lead to various molecular and cellular effects, depending on the specific physiological context. For instance, it has been shown to have neuroprotective effects against glutamate-induced neurodegeneration in vitro .
Preparation Methods
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s ability to inhibit TRPM4 makes it valuable in studying ion channel functions and related biological processes.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is unique due to its selective inhibition of TRPM4 without significant activity against other TRP channels like TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . Similar compounds include:
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: Another TRPM4 inhibitor with similar properties.
2-[2-(4-chlorophenoxy)acetamido]benzoic acid: A related compound with similar structural features but different biological activities.
These comparisons highlight the specificity and potency of this compound in targeting TRPM4, making it a valuable tool in scientific research.
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZEAKGEFHRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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